

In-depth Technical Guide: Preliminary Investigation of Cobalt Formate's Magnetic Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

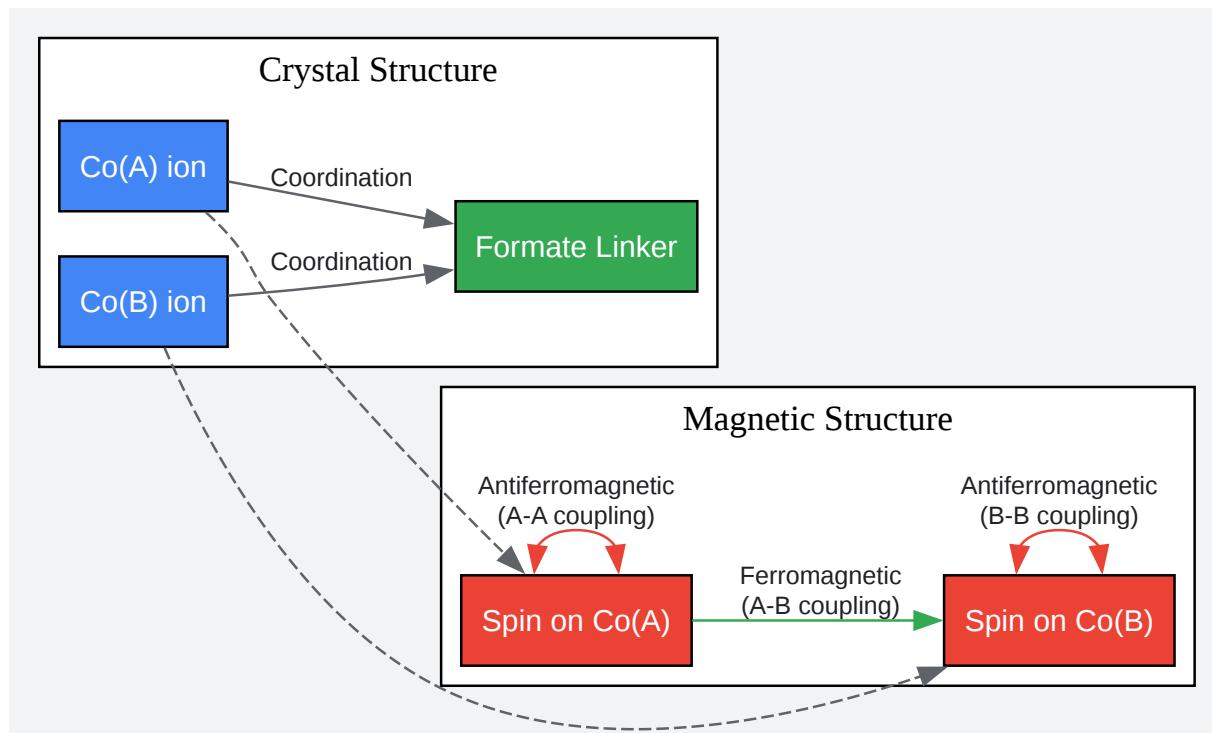
Compound Name: Cobalt formate

Cat. No.: B1211381

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction


Cobalt formate, particularly in its dihydrate form ($\text{Co}(\text{HCOO})_2 \cdot 2\text{H}_2\text{O}$), presents a fascinating case study in the realm of magnetic materials. As a metal-organic framework (MOF), its structure gives rise to interesting magnetic behaviors at low temperatures. This technical guide provides a preliminary overview of the magnetic properties of **cobalt formate** dihydrate, focusing on its antiferromagnetic characteristics. The information compiled herein is based on foundational studies that have elucidated its magnetic structure and behavior through various experimental techniques. This document is intended to serve as a comprehensive resource for researchers interested in the magnetic properties of cobalt-containing compounds.

Crystal and Magnetic Structure

Cobalt formate dihydrate crystallizes in a monoclinic system. The structure consists of two distinct cobalt ion sites, conventionally labeled as A and B. These cobalt ions are linked by formate groups, forming a layered structure.

A pivotal study by Burlet et al. determined the magnetic structure of a single crystal of **cobalt formate** dihydrate using unpolarized neutron diffraction. Their findings revealed that below a critical temperature, the material enters an antiferromagnetic state. The magnetic structure is

characterized by an antiferromagnetic mode, specifically an Ax_2 mode, for both the A and B cobalt ions. A noteworthy feature of this arrangement is the ferromagnetic coupling observed between these two distinct types of cobalt ions.

[Click to download full resolution via product page](#)

Caption: Crystal and Magnetic Structure of **Cobalt Formate** Dihydrate.

Magnetic Properties: Quantitative Data

The magnetic behavior of **cobalt formate** dihydrate is characterized by a transition to an antiferromagnetic state at a specific Néel temperature (T_N). Below this temperature, the material exhibits properties typical of an antiferromagnet, including a characteristic response to an external magnetic field.

Magnetic Ordering and Spin-Flop Transition

Studies on the dihydrated formates of several transition metals, including cobalt, have provided insights into their magnetic ordering. For **cobalt formate** dihydrate, an antiferromagnetic planar structure is observed below 5 K, which is intercalated by paramagnetic cobalt ions. Isothermal

magnetization data collected at low temperatures (from 2 K to 10 K) and high magnetic fields (up to 90 kOe) have revealed a spin-flop transition at approximately 40 kOe. This phenomenon is characteristic of antiferromagnetic materials where, at a critical applied magnetic field, the antiferromagnetically aligned spins reorient themselves to a configuration where the net magnetization is no longer zero.

Note: Specific tabulated data for magnetic susceptibility vs. temperature and magnetization vs. field from the primary literature were not fully accessible in the conducted search. The following table structure is provided as a template for presenting such data once obtained.

Table 1: Magnetic Susceptibility of **Cobalt Formate** Dihydrate

Temperature (K)	Molar Magnetic Susceptibility (χ_M) (cm^3/mol)
Data Point 1	Value
Data Point 2	Value
...	...
$T_N \approx 5 \text{ K}$	Peak Value
...	...

Table 2: Magnetization of **Cobalt Formate** Dihydrate at Low Temperatures

Applied Magnetic Field (kOe)	Magnetization (emu/mol) at 2 K
Data Point 1	Value
Data Point 2	Value
...	...
$\sim 40 \text{ kOe}$	Inflection point (Spin-Flop)
...	...

Experimental Protocols

The characterization of the magnetic properties of **cobalt formate** dihydrate involves several key experimental techniques.

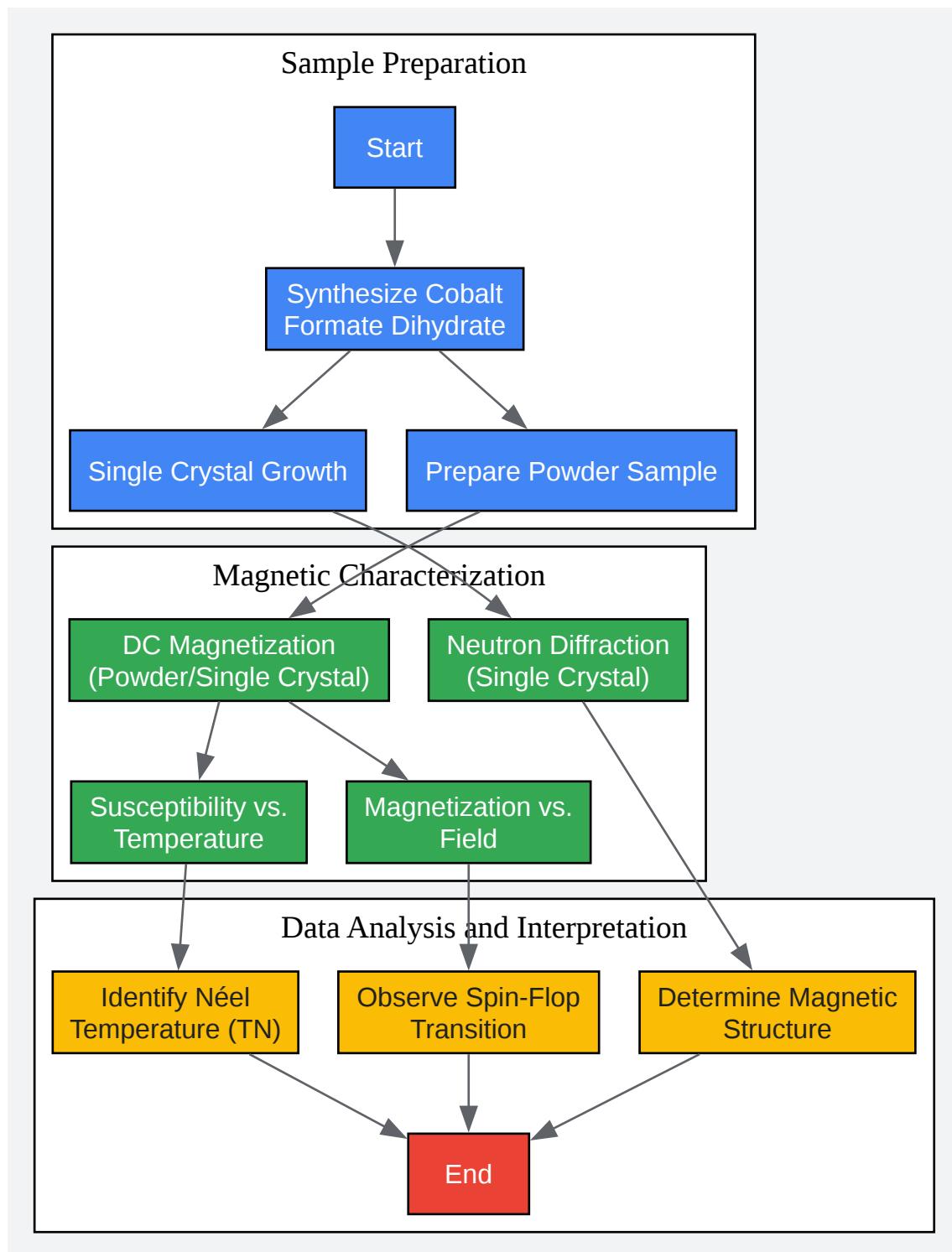
Single Crystal Growth

For detailed magnetic structure determination, single crystals of **cobalt formate** dihydrate are required. A common method for crystal growth involves the slow evaporation of an aqueous solution of **cobalt formate**.

Neutron Diffraction

Objective: To determine the precise arrangement of magnetic moments in the crystal lattice.

Methodology:


- A single crystal of $\text{Co}(\text{HCOO})_2 \cdot 2\text{H}_2\text{O}$ is mounted on a goniometer in a cryostat to allow for temperature control.
- A beam of unpolarized neutrons is directed at the crystal.
- The diffraction pattern of the scattered neutrons is collected at various angles and crystal orientations.
- Measurements are taken at temperatures above and below the Néel temperature to distinguish between nuclear and magnetic scattering. The magnetic reflections, which appear below T_N , provide information about the magnetic structure.
- The collected data is analyzed to determine the magnetic space group and the direction and magnitude of the magnetic moments on the cobalt ions.

DC Magnetization Measurements

Objective: To measure the bulk magnetic properties, including magnetic susceptibility and magnetization as a function of temperature and applied magnetic field.

Methodology:

- A powdered or single-crystal sample of **cobalt formate** dihydrate is placed in a sample holder.
- The sample is mounted in a magnetometer, such as a Vibrating Sample Magnetometer (VSM) or a SQUID magnetometer.
- Magnetic Susceptibility vs. Temperature:
 - The sample is cooled to a low temperature (e.g., 2 K) in the absence of a magnetic field (Zero-Field Cooled - ZFC) or in the presence of a small applied field (Field Cooled - FC).
 - A small DC magnetic field is applied, and the magnetization is measured as the temperature is slowly increased.
 - The magnetic susceptibility is calculated as M/H . The Néel temperature is identified by the peak in the ZFC susceptibility curve.
- Magnetization vs. Applied Magnetic Field (Isothermal Magnetization):
 - The sample is held at a constant low temperature (below T_N).
 - The external magnetic field is swept from zero to a high value (e.g., 90 kOe) and back to zero, while the magnetization of the sample is recorded.
 - These measurements are repeated at several temperatures to characterize the magnetic behavior, including the spin-flop transition.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Investigating **Cobalt Formate**'s Magnetic Properties.

Conclusion

The preliminary investigation into the magnetic properties of **cobalt formate** dihydrate reveals it to be a compelling example of a layered antiferromagnetic material. Foundational studies have established its magnetic structure, characterized by antiferromagnetically ordered planes of cobalt ions with a ferromagnetic coupling between different ionic sites. The material exhibits a Néel temperature of approximately 5 K and a distinct spin-flop transition at around 40 kOe. Further detailed characterization, particularly obtaining high-resolution magnetic susceptibility and magnetization data, would be invaluable for a more complete understanding of its magnetic behavior and for potential applications in materials science and beyond. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

- To cite this document: BenchChem. [In-depth Technical Guide: Preliminary Investigation of Cobalt Formate's Magnetic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211381#preliminary-investigation-of-cobalt-formate-s-magnetic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com